3-(5-Methylindolin-1-yl)propan-1-amine
Overview
Description
3-(5-Methylindolin-1-yl)propan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound has a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylindolin-1-yl)propan-1-amine typically involves the reaction of 5-methylindole with propan-1-amine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylindolin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(5-Methylindolin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(5-Methylindolin-1-yl)propan-1-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific molecular targets and pathways for this compound are still under investigation, but it is believed to modulate pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
3-(5-Methylindolin-1-yl)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(5-methyl-2,3-dihydroindol-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12-11(9-10)5-8-14(12)7-2-6-13/h3-4,9H,2,5-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHXRBDOPZRIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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